molecular formula C14H12O2 B083965 2-([1,1'-Biphenyl]-2-yl)acetic acid CAS No. 14676-52-9

2-([1,1'-Biphenyl]-2-yl)acetic acid

Cat. No.: B083965
CAS No.: 14676-52-9
M. Wt: 212.24 g/mol
InChI Key: YWPABLWXCWUIIT-UHFFFAOYSA-N
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Description

Significance of Biphenyl-based Compounds in Chemical and Biomedical Sciences

Biphenyl (B1667301) derivatives are a cornerstone in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of products, from pharmaceuticals to agricultural chemicals and materials for organic light-emitting diodes (OLEDs). nih.gov The biphenyl structure, which consists of two interconnected phenyl rings, provides a versatile scaffold for developing compounds with significant pharmacological activities. wikipedia.orgbiosynce.com

The inherent aromaticity of the two phenyl rings in biphenyl compounds imparts a stable yet reactive nature, allowing for various chemical modifications like electrophilic aromatic substitution. biosynce.com This adaptability has made them integral in the creation of numerous patented drugs. nih.gov The development of efficient synthetic methodologies, such as the Suzuki-Miyaura coupling, has further broadened the applications of biphenyl derivatives in medicinal chemistry and materials science. wikipedia.orgbiosynce.com

Research Context of 2-([1,1'-Biphenyl]-2-yl)acetic Acid

Analogies to Other Biphenylacetic Acid Derivatives in Pharmaceutical Research

Several biphenylacetic acid derivatives have been investigated for their therapeutic potential, with some being developed into well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A prominent example is Felbinac, or 4-biphenylacetic acid, which is the active metabolite of the prodrug fenbufen (B1672489). nih.govcaymanchem.com Felbinac functions by inhibiting the synthesis of prostaglandin (B15479496) E2, a key mediator of inflammation. caymanchem.com Its anti-inflammatory properties have been demonstrated in various animal models. caymanchem.com

The structural similarities and differing substitution patterns among biphenylacetic acid derivatives allow for a comparative study of their structure-activity relationships. For instance, the position of the acetic acid group on the biphenyl ring can significantly impact the compound's biological efficacy. Below is a table comparing this compound with its more extensively studied isomer, 4-biphenylacetic acid (Felbinac), and another related compound, Flurbiprofen.

PropertyThis compound4-Biphenylacetic acid (Felbinac)Flurbiprofen
Chemical Formula C₁₄H₁₂O₂C₁₄H₁₂O₂C₁₅H₁₃FO₂
Molecular Weight 212.25 g/mol 212.24 g/mol 244.26 g/mol
CAS Number 14676-52-95728-52-95104-49-4
Key Research Finding Investigated as a chemical intermediate. chemuniverse.comActive metabolite of Fenbufen, used as a topical anti-inflammatory agent. nih.govcaymanchem.comchemicalbook.comPotent NSAID used to treat arthritis.
Mechanism of Action Not extensively studied for biological activity.Inhibits prostaglandin E2 synthesis. caymanchem.comNon-selective COX inhibitor.

This comparative data highlights how minor structural variations, such as the position of the acetic acid group or the addition of a fluorine atom, can lead to significant differences in the pharmacological profiles of these compounds. While this compound itself is primarily a subject of chemical synthesis and intermediate research, its isomers have established roles in medicine. chemuniverse.com

Further research into the synthesis and properties of various biphenylacetic acid derivatives continues to be an active area. For instance, metal complexes of biphenylacetic acid have been studied for their antibacterial and antibiofilm potential. mdpi.com These studies explore how the coordination of metal ions like copper and zinc to biphenylacetic acid ligands can result in novel compounds with significant biological activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-(2-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABLWXCWUIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294739
Record name 2-Biphenylacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90294739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-52-9
Record name 2-Biphenylacetic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Biphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 1,1 Biphenyl 2 Yl Acetic Acid and Its Derivatives

Synthetic Routes to the Biphenylacetic Acid Core

The construction of the 2-([1,1'-biphenyl]-2-yl)acetic acid framework can be achieved through various synthetic pathways, ranging from traditional multi-step organic reactions to more modern, highly efficient catalytic methods.

Conventional Organic Synthesis Approaches

Classic organic synthesis provides several routes to this compound, often involving multi-step sequences. These methods, while sometimes lower in yield compared to modern catalytic reactions, are built on foundational organic transformations.

One potential pathway is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgorganic-chemistry.org In this context, the synthesis would commence from 2-acetylbiphenyl. The reaction with elemental sulfur and an amine, such as morpholine, would yield a thioamide intermediate. wikipedia.orgsciencemadness.org Subsequent hydrolysis of this thioamide would produce the final this compound. The net effect of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain and its oxidation. wikipedia.org

Another established method is the Arndt-Eistert synthesis , a reliable technique for the one-carbon homologation of carboxylic acids. organic-chemistry.orglibretexts.org This sequence would begin with [1,1'-biphenyl]-2-carboxylic acid. The starting acid is first converted to its acid chloride, typically using thionyl chloride. libretexts.orgwikipedia.org This activated intermediate then reacts with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgwikipedia.org The crucial step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by silver(I) oxide (Ag₂O) or light, which generates a ketene (B1206846). organic-chemistry.orglibretexts.org In the presence of water, this ketene is hydrated to yield the desired this compound. organic-chemistry.orgwikipedia.org A key advantage of this method is the preservation of stereochemistry at the α-carbon if one were present. libretexts.org Due to the hazardous nature of diazomethane, safer alternatives such as diazo(trimethylsilyl)methane have been developed. wikipedia.orgchem-station.com

Conventional Method Starting Material Key Reagents Key Intermediate Reference
Willgerodt-Kindler Reaction2-AcetylbiphenylSulfur, Morpholine, then H₃O⁺/H⁺Thioamide wikipedia.orgorganic-chemistry.org
Arndt-Eistert Synthesis[1,1'-Biphenyl]-2-carboxylic acidSOCl₂, Diazomethane, Ag₂O, H₂Oα-Diazoketone organic-chemistry.orglibretexts.orgwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient construction of C-C bonds, particularly for creating biaryl systems. researchgate.net The Suzuki-Miyaura coupling is a premier method for this purpose, involving the reaction of an organoboron compound with an organohalide. mdpi.com

The synthesis of the this compound core can be envisioned through two primary Suzuki coupling strategies:

Coupling of a (2-carboxymethyl)phenyl boronic acid or its ester with a phenyl halide.

Coupling of a phenylboronic acid with a 2-halophenylacetic acid derivative.

The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. High yields can often be achieved with low catalyst loadings (0.5–5 mol%) using systems like palladium(II) acetate (B1210297) combined with bulky, electron-rich phosphine (B1218219) ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane). mdpi.com Another approach involves the palladium(II)-catalyzed sequential hydroxylation and carboxylation of biphenyl (B1667301) itself, using formic acid as the carbonyl source, to produce hydroxy-biphenylcarboxylic acids. nih.gov

Catalyst System Reactant 1 Reactant 2 Base Solvent Reference
Pd(OAc)₂ / SPhos2-Bromophenylacetic acid esterPhenylboronic acidCs₂CO₃Toluene/H₂O mdpi.com
Pd(dppf)Cl₂Potassium cyclopropyltrifluoroborateBromothiophenecarbaldehydeK₂CO₃Dioxane/H₂O mdpi.com
Pd(OAc)₂ / DPPFBenzyl alcoholCarbon monoxide-Dimethyl carbonate researchgate.net

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with modified properties. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Formation of Esters and Amides

The most direct modifications of the carboxylic acid are its conversion to esters and amides. pressbooks.pub These derivatives are typically synthesized by activating the carboxyl group, followed by reaction with an alcohol or an amine.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. wikipedia.org

Amide formation follows a similar logic. The activated carboxylic acid (e.g., acyl chloride) reacts with a primary or secondary amine to yield the corresponding amide. masterorganicchemistry.com Coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), can also be used to directly facilitate the reaction between the carboxylic acid and the amine, avoiding the need to first form an acyl chloride. nih.gov

Introduction of Additional Functional Groups

Further functionalization of the this compound molecule can be achieved by introducing new groups onto the aromatic rings or the aliphatic side chain.

Electrophilic Aromatic Substitution (EAS): The biphenyl scaffold can undergo reactions such as nitration and halogenation. The position of substitution is directed by the existing groups on the ring. The phenyl group and the acetic acid side chain are both ortho-, para-directing activators (or weak deactivators). In electrophilic nitration, using a mixture of nitric acid and sulfuric acid, the nitro group (-NO₂) would be directed to the positions ortho or para to the existing substituents on the more electron-rich ring. answeroverflow.comlibretexts.org

Halogenation: Halogens can be introduced onto the aromatic rings via EAS using reagents like Br₂ in acetic acid. masterorganicchemistry.com It is also possible to achieve α-halogenation on the carbon adjacent to the carbonyl group. This reaction typically proceeds through an acid-catalyzed enol intermediate which then reacts with a halogen source like Cl₂, Br₂, or I₂. libretexts.org Decarboxylative halogenation offers another route, where the carboxylic acid itself is replaced by a halogen atom, though this transforms the core structure. nih.gov

Synthesis of Prodrugs and Conjugates

A significant application of derivatization is the synthesis of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylic acid moiety, a common strategy is to mask this group to reduce gastrointestinal toxicity.

Ester Prodrugs: The carboxylic acid can be converted into an ester. For instance, N,N-disubstituted amino-ethyl esters of related biphenylacetic acids have been synthesized. chem-station.com These ester prodrugs are designed to be stable at gastric pH but hydrolyze in the plasma to release the parent drug. chem-station.com

Amide Prodrugs: Similarly, amide linkages can be formed. Amide prodrugs of various 2-arylpropionic acids have been prepared by reacting the acid with amino alcohols in the presence of coupling agents like DCC. nih.gov

Mutual Prodrugs: This strategy involves conjugating two different drug molecules. For example, an ester linkage can be formed between the carboxylic acid of this compound and the hydroxyl group of another therapeutic agent, such as paracetamol. wikipedia.org This approach aims to combine therapeutic effects or mitigate side effects. wikipedia.org

Derivative Type Strategy Reagents/Linkage Purpose Reference
Ester ProdrugMasking carboxyl groupN,N-disubstituted amino-alcoholsReduce GI toxicity chem-station.com
Amide ProdrugMasking carboxyl groupAmino-alcohols, DCCImprove therapeutic profile nih.gov
Mutual ProdrugConjugation with another drugEster linkage with paracetamolCombine therapeutic action wikipedia.org
Mutual Prodrug Design

The mutual prodrug concept involves covalently linking two distinct pharmacologically active agents to create a single hybrid molecule. ijpsonline.comresearchgate.net This strategy aims to synergize the therapeutic effects of the constituent drugs or to mitigate undesirable properties of one or both agents. ijpsonline.comnih.gov In the context of this compound (Felbinac) and its active metabolite, 4-biphenylacetic acid (4-BPA), this approach has been explored to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). ijpsonline.com

One notable application involves the synthesis of mutual prodrugs of 4-BPA with naturally occurring phenolic antioxidants. ijpsonline.com The rationale is that the antioxidant moiety can counteract the ulcerogenic potential of the NSAID. ijpsonline.com This is achieved by esterification of the carboxylic acid group of 4-BPA with the phenolic hydroxyl group of the antioxidant.

Table 1: Examples of Mutual Prodrug Components with 4-Biphenylacetic Acid (4-BPA)

Antioxidant CompoundRationale for Conjugation
ThymolTo reduce the ulcerogenic potential of 4-BPA through the antioxidant activity of the phenol. ijpsonline.com
GuaiacolTo leverage its antioxidant properties to enhance the safety profile of the NSAID. ijpsonline.com
EugenolTo combine the anti-inflammatory action of 4-BPA with the protective effects of an antioxidant. ijpsonline.com

This design is a type of carrier-linked prodrug where the carrier is another biologically active molecule rather than an inert promoiety. researchgate.netslideshare.net Upon administration, enzymatic or chemical hydrolysis is expected to cleave the ester bond, releasing both the NSAID and the antioxidant agent, which can then exert their respective pharmacological effects. orientjchem.org

Cyclodextrin (B1172386) Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, capable of encapsulating other "guest" molecules to form inclusion complexes. oatext.com This encapsulation can significantly alter the physicochemical properties of the guest molecule, most notably by increasing its aqueous solubility and stability. oatext.comnih.gov For poorly water-soluble compounds like Felbinac, forming an inclusion complex with cyclodextrins is a well-established method to improve its dissolution characteristics. researchgate.netbeilstein-journals.org

The formation of an inclusion complex between Felbinac and β-cyclodextrin (β-CD) has been characterized in detail using single-crystal X-ray diffraction. researchgate.net In this complex, two β-CD units form a head-to-head dimer through hydrogen bonding. researchgate.net The Felbinac molecules, interacting via face-to-face π-π stacking, are encapsulated within the cavity of this β-CD dimer. researchgate.net The carboxylic acid groups of the Felbinac molecules protrude from the cavity opening, while the biphenyl moiety is situated inside. researchgate.net

The stoichiometry and structure of these complexes can vary depending on the type of cyclodextrin and the preparation method used, such as kneading or co-precipitation. oatext.combeilstein-journals.org

Table 2: Structural Details of the β-Cyclodextrin-Felbinac Inclusion Complex

ParameterObservationSource
Formula (C₄₂H₇₀O₃₅)₂·(C₁₄H₁₂O₂)₂·22(H₂O) researchgate.net
Host-Guest Stoichiometry 2 β-CD molecules to 2 Felbinac molecules researchgate.net
β-CD Arrangement Head-to-head dimer joined by hydrogen bonds researchgate.net
Felbinac Conformation Face-to-face π-π stacking within the dimer cavity researchgate.net
Guest Orientation Carboxyl groups protrude from the cavity opening researchgate.net

The formation of such complexes disrupts the hydrogen bonds between the carboxylic acid groups of Felbinac that are present in its crystalline state, facilitating its dissolution in aqueous media. researchgate.net The enhanced solubility and dissolution rate can significantly improve the bioavailability of the drug. nih.gov

Isotopic Labeling for Research Purposes

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a critical tool in pharmaceutical research. nih.gov Introducing stable (e.g., Deuterium (B1214612), ²H or D) or radioactive (e.g., Tritium (B154650), ³H or T) isotopes into the structure of this compound allows for detailed investigation of its metabolic fate, pharmacokinetics, and mechanism of action. nih.govyoutube.com Labeled compounds also serve as indispensable internal standards for quantitative analysis in complex biological matrices. nih.gov

Several modern methodologies are applicable for the isotopic labeling of aromatic compounds like Felbinac. youtube.com Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful and direct method for this purpose. nih.govyoutube.com

Key HIE Methodologies:

Iridium Catalysis: Iridium complexes, often referred to as Crabtree's catalyst and its derivatives, are highly effective for directing group-guided HIE on aromatic substrates. youtube.com

Palladium Catalysis: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), can facilitate H-D exchange using D₂O as the deuterium source, often in the presence of an in-situ hydrogen/deuterium gas generator like aluminum. youtube.commdpi.com

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for installing deuterium and tritium at specific C-H bonds, using isotopically labeled water (D₂O or T₂O) as the isotope source. nih.gov

These methods allow for the selective introduction of isotopic labels at various positions, such as the aromatic rings of the biphenyl scaffold or the α-position of the acetic acid side chain. nih.govmdpi.com

Table 3: Potential Isotopic Labeling Strategies for this compound

MethodCatalyst TypeIsotope SourcePotential Labeling Site
Hydrogen Isotope ExchangeIridium ComplexesD₂ or T₂ gasAromatic C-H bonds
Hydrogen Isotope ExchangePd/C with AlD₂OBenzylic and Aromatic C-H bonds mdpi.com
Photoredox CatalysisOrganic Dye/Metal ComplexD₂O or T₂Oα-amino C-H bonds (by analogy) nih.gov

The choice of method depends on the desired labeling position, the required isotopic incorporation level, and the complexity of the substrate molecule. youtube.comrsc.org

Reactions and Reactivity Studies

The chemical reactivity of this compound is largely dictated by its constituent parts: the carboxylic acid group and the biphenyl scaffold. While the acid group undergoes typical reactions like esterification, the biphenyl moiety offers a rich platform for electrophilic substitution and metal-mediated transformations.

Exploration of Acylation Reactions on Biphenyl Scaffold

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orgnumberanalytics.com This reaction is a key method for the functionalization of the biphenyl scaffold, allowing for the synthesis of various ketone derivatives which can serve as intermediates for more complex molecules. nih.govcore.ac.uk The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comchegg.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring. numberanalytics.com The position of acylation (regioselectivity) on the biphenyl ring is influenced by several factors, including the presence of existing substituents, the solvent, and the reaction temperature. core.ac.uk

For instance, studies on the monoacetylation of 3,3′-dimethylbiphenyl have shown that reaction conditions can be tuned to achieve high selectivity. The use of stoichiometric amounts of reagents in boiling 1,2-dichloroethane (B1671644) favors the formation of the 4-acetyl product in high yield. core.ac.uk

Table 4: Effect of Reaction Conditions on the Friedel-Crafts Acetylation of 3,3′-dimethylbiphenyl

SolventTemperature (°C)Molar Ratio (Substrate:AcCl:AlCl₃)Major Product(s)Reported Yield (%)
1,2-DichloroethaneBoiling1:1:14-Ac-3,3′-dmbp~100 core.ac.uk
Carbon DisulphideNot specifiedNot specified4-Ac-3,3′-dmbp38.5 core.ac.uk
1,2-DichloroethaneBoiling1:4:44,4′- and 4,6′-diacetyl-3,3′-dmbp~100 (total) core.ac.uk

Ac = Acetyl; dmbp = dimethylbiphenyl

These studies indicate that the electrophile in monoacetylation may be a bulky complex of the acyl chloride and Lewis acid, leading to substitution at the less sterically hindered position. core.ac.uk In contrast, diacetylation, which occurs on a deactivated ring, may proceed through the smaller, more reactive acetyl cation. core.ac.uk

Cyclometalation Reactions Involving Biphenyl Moieties

Cyclometalation is a reaction in which a metal atom coordinates to a ligand and inserts into a C-H bond on the same ligand to form a metallacycle. rsc.orgnih.gov The biphenyl moiety is a suitable substrate for such reactions, particularly with late transition metals like palladium and ruthenium. rsc.orgacs.org These reactions result in the formation of a direct, stable metal-carbon bond with one of the phenyl rings, creating a cyclometalated complex. nih.govrsc.org

Palladium-catalyzed cyclometalation, leading to the formation of "palladacycles," is of significant interest due to the utility of these complexes as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) and as advanced materials with unique electronic properties. nih.govacs.org The catalytic cycle for such coupling reactions often involves a Pd(0)/Pd(II) couple, where the palladium center undergoes oxidative addition and reductive elimination. youtube.com

The synthesis of these complexes often involves the reaction of a palladium(II) salt, such as Li₂PdCl₄, with a biphenyl-containing ligand. nih.gov The resulting palladacycles can feature the metal in various oxidation states, from +2 to +4, with distinct electronic and redox properties. rsc.org

Table 5: Examples of Cyclometalated Complexes with Biphenyl-like Ligands

MetalLigand TypeKey Structural FeaturePotential ApplicationSource
Palladium(II) Bis(iminophosphorane)phosphaneDiphosphane-derived complex with two palladacycle ringsCatalysis nih.gov
Palladium(II) Tetrapyridyl ligandMonocationic complex that self-assembles into nanorodsPhotodynamic Therapy acs.org
Ruthenium(II) Triphenylphosphineortho-Metallated complexCatalysis rsc.org

The formation of a C-M bond in cyclometalated complexes fundamentally alters the reactivity and properties of the biphenyl scaffold, providing a powerful tool for the development of novel organometallic structures. acs.orgrsc.org

Metabolic and Pharmacokinetic Studies of 2 1,1 Biphenyl 2 Yl Acetic Acid and Its Precursors

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound dictates its interaction with a biological system. For precursors to biphenylacetic acid, such as the amide derivative DSP-0565, studies in animal models provide foundational ADME data. Following a single oral administration of radio-labelled [¹⁴C]DSP-0565 to rats and dogs, the compound was well-absorbed. researchgate.netnih.gov

The primary route of excretion for the administered radioactivity was through the urine, which accounted for 71-72% of the dose in both rats and dogs. nih.gov A smaller but significant portion, between 23% and 25% of the dose, was recovered in the feces. nih.gov This excretion pattern suggests that the compound and its metabolites are sufficiently water-soluble to be eliminated mainly by the kidneys. The essential purpose of xenobiotic metabolism is to transform lipid-soluble, non-polar chemicals into more polar, water-soluble molecules that can be readily excreted. up.ac.za

Table 1: Excretion Profile of [¹⁴C]DSP-0565 in Rats and Dogs

Species Route of Administration Percentage of Dose in Urine Percentage of Dose in Feces
Rat Oral 71-72% 23-25%
Dog Oral 71-72% 23-25%

Data sourced from studies on the precursor compound 2-(2'-fluoro[1,1'-biphenyl]-2-yl)acetamide (DSP-0565). nih.gov

Identification and Characterization of Metabolites

Metabolic processes transform a parent compound into various metabolites. For precursors of 2-([1,1'-Biphenyl]-2-yl)acetic acid, the key metabolic transformations involve hydrolysis and oxidation. researchgate.net In studies with DSP-0565, primary metabolites detected in excreta included the corresponding carboxylic acid (formed via hydrolysis), various oxidized metabolites, and glucuronide conjugates of the parent drug. nih.gov

Hydrolysis Pathways (e.g., Amide Bond Hydrolysis to Form Biphenylacetic Acid Analogs)

Hydrolysis is a fundamental chemical reaction where water is used to break down a compound. chemguide.co.uk In the context of drug metabolism, amide bonds are susceptible to enzymatic hydrolysis, which cleaves the bond to form a carboxylic acid and an amine. masterorganicchemistry.comlibretexts.org This pathway is particularly significant for amide precursors of this compound.

In vitro studies using human hepatocytes demonstrated that the primary metabolic route for DSP-0565 is the hydrolysis of its amide bond to form (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid, a direct analog of the target compound. researchgate.netnih.gov This reaction is catalyzed by enzymes that facilitate the nucleophilic attack of water on the amide's carbonyl carbon. rsc.org While amide hydrolysis can be slow, it is a crucial pathway for the bioactivation or detoxification of many pharmaceutical compounds. masterorganicchemistry.comlibretexts.org

Oxidation and Hydroxylation Pathways

Oxidation, often mediated by the cytochrome P450 (CYP) enzyme system, is a major Phase I metabolic pathway that introduces or exposes functional groups on a xenobiotic molecule. up.ac.za For biphenylacetic acid precursors, oxidation primarily occurs as hydroxylation.

Species Differences in Metabolic Profiles

Significant species differences are often observed in drug metabolism, which can complicate the extrapolation of animal data to humans. researchgate.netnih.gov The metabolism of biphenylacetic acid precursors is a clear example of this phenomenon.

There are marked differences in the metabolic pathways of DSP-0565 between humans and common preclinical animal models like rats and dogs. researchgate.netnih.gov

In human hepatocytes , metabolism is dominated by the hydrolysis pathway , leading to the formation of the carboxylic acid metabolite. nih.gov

In rat and dog hepatocytes , metabolism proceeds through two major, competing pathways: hydrolysis and oxidation (hydroxylation). nih.gov

In rats and dogs, the oxidation pathway is predominant (57-62% of metabolism), with hydrolysis being a secondary but still significant route (23-33%). nih.gov This contrasts sharply with the human profile, where hydrolysis is the main event. These differences are likely due to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s, among species. rug.nl Understanding these species-specific metabolic profiles is crucial for accurately predicting a drug's behavior in humans. researchgate.net

Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. nih.govnih.gov Such models are invaluable tools in drug development for forecasting human pharmacokinetics based on preclinical data.

For DSP-0565, a precursor to a biphenylacetic acid analog, PK modeling was employed to predict its human oral clearance. researchgate.netnih.gov This process often involves integrating in vitro metabolism data with physiological parameters to simulate the in vivo behavior of the compound.

In Vitro-In Vivo Extrapolation (IVIVE)

In vitro-in vivo extrapolation (IVIVE) is a specific pharmacokinetic modeling technique used to predict in vivo clearance from in vitro data, typically generated using liver microsomes or hepatocytes. nih.govnih.gov

An IVIVE approach was used to predict the human oral clearance of DSP-0565. researchgate.netnih.gov The study highlighted some of the challenges and refinements associated with this technique:

A direct IVIVE prediction resulted in an underestimation of human clearance (fold error = 0.22). nih.gov

Incorporating animal scaling factors (SF), derived from the ratio of in vivo to in vitro intrinsic clearance in animals, improved the prediction but led to an overestimation (fold error = 2.4–3.3). nih.gov

The most accurate prediction was achieved by applying a scaling factor specific to the hydrolysis pathway . This approach yielded a fold error of just 1.0–1.4, demonstrating high accuracy. nih.gov

This finding underscores the importance of understanding the specific metabolic pathways and accounting for species differences within those pathways to achieve reliable IVIVE predictions, especially when a compound's metabolism varies significantly between humans and preclinical species. researchgate.net

Table 2: Accuracy of IVIVE Predictions for Human Oral Clearance of DSP-0565

Prediction Method Fold Error Accuracy
IVIVE without Scaling Factor 0.22 Underestimation
IVIVE with Animal Scaling Factor 2.4–3.3 Overestimation
IVIVE with Hydrolysis Pathway-Specific Scaling Factor 1.0–1.4 High Accuracy

Data sourced from studies on the precursor compound 2-(2'-fluoro[1,1'-biphenyl]-2-yl)acetamide (DSP-0565). nih.gov

Animal Scaling Factors in Clearance Prediction

The prediction of human pharmacokinetics from preclinical animal data is a critical step in drug development. Allometric scaling, a method that relates physiological parameters to body weight across species, is a commonly employed technique for this purpose. The general principle is based on the equation Y = aW^b^, where Y is the pharmacokinetic parameter of interest (such as clearance), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. For clearance, the exponent 'b' often approximates 0.75 for many drugs. However, the direct application of simple allometric scaling is not always predictive, and various factors can influence its accuracy, including species-specific metabolic pathways.

While specific allometric scaling studies for the clearance of this compound are not extensively available in the public domain, valuable insights can be gleaned from pharmacokinetic studies of its precursor, fenbufen (B1672489), in various animal models. Fenbufen, or γ-oxo(1,1'-biphenyl)-4-butanoic acid, is extensively metabolized to this compound, which is the major active moiety.

Studies on the disposition and metabolism of fenbufen have been conducted in several laboratory species, including the rat, guinea pig, rabbit, dog, mouse, and monkey. Following oral administration of fenbufen, this compound (referred to as biphenylacetic acid or BPAA in some literature, and more accurately as the 4-yl isomer in the context of fenbufen metabolism) is a major circulating metabolite. nih.gov

The relative plasma concentrations of fenbufen and its metabolites, including this compound, vary significantly across species. For instance, after oral administration of fenbufen, (1,1'-biphenyl)-4-acetic acid was the major drug-related substance found in the plasma of rats, guinea pigs, and dogs. nih.gov In contrast, in monkeys, the primary metabolite in plasma was γ-hydroxy(1,1'-biphenyl)-4-butanoic acid. nih.gov These species-dependent differences in metabolic profiles highlight a key challenge in the interspecies scaling of fenbufen's pharmacokinetics. The clearance of the parent drug and the formation and subsequent clearance of its metabolites are intertwined processes that differ between animal models.

Such metabolic variations underscore the importance of understanding the enzymatic pathways responsible for the conversion of fenbufen to this compound in each species. The prediction of human clearance for a compound like this would likely require more sophisticated approaches than simple allometric scaling, potentially incorporating data on in vitro metabolism from human and animal liver microsomes or hepatocytes to account for these species-specific metabolic differences. Physiologically based pharmacokinetic (PBPK) modeling, which integrates system-specific data (like blood flow and enzyme concentrations) with drug-specific parameters, would be a more robust method for predicting human clearance from preclinical data in such cases.

Table 1: Major Circulating Metabolites of Fenbufen in Plasma of Different Animal Species

Species Major Drug-Related Material in Plasma
Rat (1,1'-Biphenyl)-4-acetic acid
Guinea Pig (1,1'-Biphenyl)-4-acetic acid
Dog (1,1'-Biphenyl)-4-acetic acid
Monkey γ-hydroxy(1,1'-biphenyl)-4-butanoic acid

Data sourced from Chicarelli, F.S., et al. (1980). nih.gov

Influence on Endogenous Metabolism (e.g., Fatty Acid and Glucose Metabolism)

The influence of this compound and its precursors on endogenous metabolic pathways, particularly fatty acid and glucose metabolism, is an area of significant interest due to the structural similarity of the active metabolite to endogenous signaling molecules and its classification as a non-steroidal anti-inflammatory drug (NSAID), a class known to interact with various metabolic processes.

Research on fenbufen, the prodrug of this compound, has provided insights into its interaction with lipid metabolism at a cellular level. A study utilizing cultured 3T3-L1 adipocytes demonstrated that these fat cells take up fenbufen and incorporate it into various lipid forms, including triacylglycerol, diacylglycerol, and phospholipids. nih.gov This indicates that the xenobiotic acid can enter and be processed through pathways typically reserved for natural fatty acids. The study also found that the synthesized fenbufen-containing lipids could be mobilized and released from the adipocytes upon hormonal stimulation, a process that mirrors the release of natural fatty acids. nih.gov

Given that this compound is an acetic acid derivative, the broader effects of acetic acid on metabolism are also relevant. Studies have shown that acetic acid can suppress the accumulation of body fat and lipids in the liver. This is achieved by upregulating the expression of genes involved in fatty acid oxidation, such as peroxisome-proliferator-activated receptor alpha (PPARα), acetyl-CoA oxidase (ACO), and carnitine palmitoyltransferase-1 (CPT-1). nih.gov This upregulation is mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov

Regarding glucose metabolism, acetic acid has been shown to have a notable impact. It can improve glucose tolerance and insulin (B600854) sensitivity. nih.gov In individuals with type 2 diabetes, dietary acetic acid supplementation has been found to significantly reduce fasting blood glucose levels. nih.gov The proposed mechanisms for this effect include the inhibition of α-amylase activity, which would slow down carbohydrate digestion, and potentially direct effects on glucose uptake and insulin signaling pathways. nih.gov Furthermore, at the cellular level, acetate (B1210297), the conjugate base of acetic acid, has been shown to inhibit insulin secretion from pancreatic beta-cells by activating specific G-protein coupled receptors (FFA2 and FFA3). nih.gov This suggests a feedback mechanism to prevent excessive insulin release.

Considering these findings, it is plausible that this compound, as a bulky acetic acid derivative, could modulate fatty acid and glucose metabolism. Its ability to be incorporated into lipids suggests a direct interaction with lipid metabolic pathways. Furthermore, its structural similarity to acetic acid suggests the potential to influence systemic glucose homeostasis and fatty acid oxidation, although specific studies on this compound are needed to confirm these effects and elucidate the precise mechanisms.

Table 2: Effects of Acetic Acid on Genes Related to Fatty Acid Oxidation

Gene Function Effect of Acetic Acid
PPARα Nuclear receptor that regulates fatty acid metabolism Upregulation
ACO Enzyme in peroxisomal beta-oxidation Upregulation
CPT-1 Enzyme essential for the transport of long-chain fatty acids into mitochondria for oxidation Upregulation

Data based on findings from Kondo, T., et al. (2009). nih.gov

Analytical Characterization and Bioanalytical Methodologies for 2 1,1 Biphenyl 2 Yl Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-([1,1'-Biphenyl]-2-yl)acetic acid, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent methods utilized.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Ion exchange chromatography (IEC) separates molecules based on their net charge. bio-rad.com The stationary phase consists of a resin with covalently attached charged functional groups. youtube.com For an acidic compound such as this compound, which carries a negative charge on its carboxylate group at a pH above its pKa, an anion exchange resin with positively charged functional groups would be employed. youtube.com

The separation process involves several key steps:

Equilibration: The column is equilibrated with a buffer at a specific pH to ensure the stationary phase is charged.

Sample Application: The sample containing this compound is introduced onto the column. The negatively charged analyte binds to the positively charged anion exchange resin.

Elution: The bound analyte is eluted by changing the ionic strength or pH of the mobile phase. A gradual increase in the salt concentration of the buffer (salt gradient) or a decrease in the pH can be used to displace the analyte from the resin, allowing for its detection and quantification. bio-rad.com

While specific applications for this compound are not extensively documented in the literature, IEC remains a powerful technique for separating acidic compounds from complex mixtures. thermofisher.com

Ion exclusion chromatography (IEC) is another valuable technique for separating ionic compounds, particularly organic acids, from a sample matrix. shimadzu.comshimadzu.com The primary separation mechanism is based on the repulsion of analyte ions from the similarly charged stationary phase, a phenomenon known as the Donnan exclusion effect. oup.com

In this method, a strong cation exchange resin is typically used as the stationary phase. oup.com The negatively charged sulfonate groups on the resin repel the anionic this compound, causing it to elute quickly. shimadzu.com Neutral molecules, however, can penetrate the pores of the stationary phase resin and are retained longer. This technique is particularly effective for separating strong acids, which are highly ionized and thus strongly excluded, from weaker acids and non-ionic components. shimadzu.comshimadzu.com The retention strength is primarily determined by the degree of dissociation of the analyte. shimadzu.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is one of the most common analytical methods for compounds with the structural characteristics of this compound. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The nonpolar biphenyl (B1667301) moiety of this compound interacts strongly with the nonpolar stationary phase. The polarity of the mobile phase is adjusted to control the retention and elution of the compound. For acidic compounds, the pH of the mobile phase is often controlled to suppress ionization and increase retention.

Research on structurally similar biphenyl propanoic acids has demonstrated the effectiveness of RP-HPLC. nih.gov For instance, the analysis of related compounds has been achieved using a gradient elution with a water/acetonitrile mobile phase system. nih.gov

Table 1: Representative RP-HPLC Conditions for Analysis of Biphenyl Acetic Acid Analogs

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate Typically 1.0 - 4.0 mL/min nih.gov
Detection UV at λ = 240 nm nih.gov

| Retention Time (tR) | Varies based on specific analog and conditions (e.g., 35-40 min) nih.gov |

This table is a representation based on methods used for structurally similar compounds and serves as a guideline.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column. thermofisher.com

To overcome these issues, derivatization is often employed. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid to form a fluorinated derivative that is more amenable to GC analysis. thermofisher.com

Once derivatized, the compound can be separated on a capillary column, often with a non-polar or semi-polar stationary phase, such as poly(5%-phenyl methyl)siloxane. nih.gov The separated components are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS analysis of biphenyl and its metabolites has been successfully performed, demonstrating the utility of this technique for the biphenyl structural class. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons on the two phenyl rings and the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the biphenyl core.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the various aromatic carbons.

Table 2: Representative NMR Data for a Biphenyl Carboxylic Acid Isomer

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃)
¹H NMR 7.41-7.54 (m, 5H), 7.55-7.63 (m, 1H), 7.71-7.80 (m, 2H), 8.53-8.55 (m, 1H), 13.62 (broad, 1H)
¹³C NMR 120.14, 128.64, 130.53, 132.97, 137.23, 140.99, 168.51

Source: Data for [1,1'-biphenyl]-2-carboxylic acid from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it offers high selectivity and sensitivity for quantification.

For this compound (Molecular Weight: 212.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its mass. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org Analysis of related compounds like 2-hydroxyphenylacetic acid shows a prominent [M-H]⁻ peak in negative ion mode ESI-MS.

UV-Visible Spectroscopy: UV-Visible spectrophotometry can be used for the quantification of this compound, particularly as a detection method in HPLC. The biphenyl chromophore exhibits strong UV absorbance. The basicities and pKa values of substituted biphenyl carboxylic acids have been determined using spectrophotometric techniques by measuring changes in absorbance in acidic media. spectrabase.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. For this compound, mass spectrometry provides definitive identification.

A documented mass spectrum for a compound identified as 2-Biphenylacetic acid with CAS Registry Number 14676-52-9 is available in the EPA/NIH Mass Spectral Database. archive.org In a typical electron ionization (EI) mass spectrum for this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 212. This peak confirms the identity of the compound. Further fragmentation would likely occur, yielding characteristic ions. For instance, a common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH), which would result in a prominent peak at m/z 167. Another potential fragmentation could involve the cleavage of the bond between the phenyl rings, though this is generally less favorable.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Description
[C₁₄H₁₂O₂]⁺212Molecular Ion (M⁺)
[C₁₃H₁₁]⁺167Loss of the carboxylic acid group (-COOH)
[C₁₂H₉]⁺153Fragmentation of the biphenyl structure

This table is predictive and based on general fragmentation patterns of similar compounds. The primary confirmed data is the molecular ion peak from the EPA/NIH database. archive.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. A singlet would be anticipated for the two protons of the methylene group (–CH₂–) adjacent to the carboxylic acid, likely appearing in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group (–COOH) would typically appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all fourteen carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a downfield position, typically in the range of δ 170-180 ppm. The carbons of the biphenyl rings would appear in the aromatic region (approximately δ 120-145 ppm), with the carbon attached to the acetic acid moiety and the carbons at the junction of the two rings having distinct chemical shifts. The methylene carbon (–CH₂–) would likely be found in the range of δ 35-45 ppm.

Fluorometric Determination Methods

Fluorometric determination is a highly sensitive analytical technique that measures the fluorescence from a sample. For a compound to be analyzed by this method, it must be fluorescent or be derivatized with a fluorescent tag. There are no specific fluorometric determination methods reported in the scientific literature for this compound. However, given its biphenyl structure, it may possess some native fluorescence that could be exploited for analytical purposes. For enhanced sensitivity, derivatization of the carboxylic acid group with a fluorescent reagent would be a viable strategy.

Sample Preparation and Derivatization Techniques

Fluorous Derivatization

Fluorous derivatization is a technique used to tag molecules with a perfluorinated moiety, which allows for selective extraction and purification using a fluorous solid-phase extraction (SPE) cartridge. This method is particularly useful for complex samples as it can significantly reduce background interference. While no studies have specifically applied fluorous derivatization to this compound, the general principle is applicable to its carboxylic acid group. The process would involve reacting the carboxylic acid with a fluorous-tagged reagent to form a fluorous ester. This derivative can then be easily separated from non-fluorinated components of a sample matrix.

Extraction from Biological Matrices

The extraction of this compound from biological matrices such as plasma or urine is a critical step prior to analysis. Common techniques for extracting non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds from such matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE): This would typically involve acidifying the biological sample to protonate the carboxylic acid group of the target compound, making it less water-soluble. An immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) would then be used to extract the compound from the aqueous matrix.

Solid-Phase Extraction (SPE): For SPE, a cartridge containing a sorbent that can retain the analyte of interest would be used. For an acidic compound like this compound, a mixed-mode or anion-exchange sorbent could be employed. The biological sample would be loaded onto the cartridge, interfering substances washed away, and the purified analyte then eluted with a suitable solvent.

While specific protocols for this compound are not documented, methods developed for other NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) provide a solid framework for developing an effective extraction procedure. archive.orghmdb.ca

Quantitative Bioanalytical Method Validation for Biological Samples

The validation of a quantitative bioanalytical method is essential to ensure its reliability for the determination of a drug or metabolite in biological samples. While no specific bioanalytical method validation reports for this compound have been published, the validation process would follow established guidelines. The key parameters that would need to be assessed are outlined below.

Table 2: Key Parameters for Bioanalytical Method Validation

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio should be at least 5, with acceptable precision and accuracy.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.Should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, short-term, long-term).

These parameters would be evaluated using quality control (QC) samples at different concentration levels (low, medium, and high) to ensure the method is robust and reliable for its intended purpose.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Biphenylacetic Acid Derivatives

Correlating Structural Modifications with Biological Efficacy

One area of extensive research has been the development of small molecule inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. nih.govnih.gov Biphenyl-based compounds have emerged as promising candidates. For instance, studies have compared the binding affinities of different biphenyl (B1667301) derivatives to both human and murine PD-L1. nih.govnih.gov These studies reveal that specific functional groups on the biphenyl scaffold are crucial for high-affinity binding. researchgate.net For example, the substitution pattern on the biphenyl rings and the nature of the acetic acid side chain can dramatically impact the inhibitory concentration (IC50) and the cellular effective concentration (EC50). nih.gov

A systematic investigation into a series of derivatives where the biphenyl core was modified has provided valuable SAR data. For example, the introduction of a cinnamic acid-related moiety and a piperazine (B1678402) linker into a betulinic acid derivative, which shares structural similarities with biphenyl compounds in terms of a rigid core and a carboxylic acid function, resulted in a threefold increase in activity against HIV-1. nih.gov Further modifications, such as the saturation of a double bond in the cinnamate (B1238496) group, led to a derivative with equivalent potency, indicating that the α,β-unsaturated carbonyl was not essential for activity in that specific series. nih.gov

The following table summarizes the effect of certain structural modifications on the biological activity of biphenylacetic acid and related derivatives:

Compound/ModificationTargetObserved Effect on Biological ActivityReference
BMS-202 hPD-L1High affinity nih.gov
P18 hPD-L1 & mPD-L1High affinity for both nih.gov
RS39 (triazine-based) hPD-L1Higher affinity than for mPD-L1 nih.gov
Betulinic acid derivative with cinnamic acid and piperazine HIV-13-fold increase in activity nih.gov
Saturation of cinnamate double bond HIV-1Equivalent activity to unsaturated parent nih.gov

Rational Design for Enhanced Pharmacological Profiles

Rational drug design utilizes the understanding of SAR and the three-dimensional structure of the biological target to create new molecules with improved pharmacological properties. nih.gov This approach has been successfully applied to biphenylacetic acid derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Molecular modeling studies have been instrumental in the rational design of novel biphenyl-based inhibitors. nih.gov By docking and minimizing small molecule fragments in the binding sites of a target protein, researchers can design new compounds with optimized interactions. nih.gov For example, in the design of factor Xa inhibitors, fragments were initially docked into the S1 and S4 aryl-binding subsites and then connected with a tether, leading to a potent inhibitor with a Ki of 34 nM. nih.gov

In the context of PD-L1 inhibitors, computational studies have provided an atomistic picture of the binding event of biphenyl-based compounds. nih.govnih.gov These studies have unraveled the structural determinants of species specificity, which is crucial for the preclinical evaluation of these compounds. nih.govnih.gov By understanding how ligands interact with key residues in the binding pocket, medicinal chemists can design new derivatives with enhanced affinity and the ability to stabilize the homodimerization of PD-L1, a key mechanistic aspect. nih.gov

The design of selective PPARγ modulators from pirinixic acid, a compound with a biphenyl-like core, further illustrates the power of rational design. drugbank.com Molecular docking studies guided modifications that led to subtype-selective agonists, which are believed to have fewer side effects than full agonists. drugbank.com

Optimization Strategies for Reduced Side Effects

A significant challenge in drug development is minimizing off-target effects and toxicity. For biphenylacetic acid derivatives, optimization strategies often focus on improving their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov

One key strategy is the modification of functional groups to alter the compound's physicochemical properties. For instance, poor solubility is a common issue with natural product-based drugs that can be addressed through chemical modification. nih.gov By introducing or modifying functional groups, it is possible to enhance solubility and bioavailability, thereby potentially reducing the required therapeutic dose and associated side effects. nih.gov

Another approach involves the application of medicinal chemistry principles like bioisosterism, where a functional group is replaced by another with similar physical and chemical properties. nih.gov This can lead to compounds with improved ADMET properties while retaining the desired biological activity.

Ligand-Target Interactions: Computational and Experimental Approaches

A deep understanding of the interactions between a ligand and its target protein is fundamental to drug design. plos.org Both computational and experimental methods are employed to elucidate these interactions for biphenylacetic acid derivatives.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govdrugbank.com It is widely used to screen virtual libraries of compounds and to guide the design of new derivatives with improved binding affinity. nih.gov For example, docking studies of 4-amino-substituted 1H-pyrazolo[3,4-d]pyrimidine compounds with c-Src and c-Abl kinases helped to understand the importance of 3D structural folding for molecular recognition. plos.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-protein interactions over time. nih.gov These simulations can reveal how a ligand affects the conformational flexibility of the protein and can help to identify key stabilizing interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new compounds and to identify the structural features that are most important for activity. nih.gov

Experimental Approaches:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. nih.gov This information is invaluable for understanding the precise nature of the interactions and for guiding rational drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution. nih.govnih.gov It can provide information on which parts of the ligand and the protein are involved in the interaction and can be used to determine binding affinities. nih.gov For instance, 2D 1H–15N HSQC spectra have been used to monitor changes in the protein upon ligand binding. researchgate.net

MicroScale Thermophoresis (MST): MST is a technique used to quantify the binding affinity between a ligand and a target protein in solution. nih.govnih.gov It measures the movement of molecules in a temperature gradient, which is altered upon ligand binding. nih.gov

The integration of these computational and experimental approaches provides a comprehensive understanding of the ligand-target interactions of biphenylacetic acid derivatives, facilitating the design of more effective and safer therapeutic agents. nih.govfairfield.edu

Advanced Applications and Future Research Directions

Utilization as a Building Block in Complex Molecular Synthesis

2-([1,1'-Biphenyl]-2-yl)acetic acid and its derivatives are valuable building blocks in organic synthesis due to their rigid yet tunable biphenyl (B1667301) core and the reactive carboxylic acid group. This structure allows for the construction of more elaborate molecules with specific three-dimensional arrangements.

Phenylacetic acid and its derivatives are recognized as a versatile class of substances with a wide range of biological activities. mdpi.com They serve as foundational structures for many pharmaceutical compounds, including well-known drugs like ibuprofen (B1674241) and diclofenac. mdpi.com The synthesis of complex molecules often involves leveraging the phenylacetic acid backbone. For instance, derivatives such as 4'-carboxymethyl-4-nonyloxy-[1,1′-biphenyl]-3-carboxylic acid and 2-[(1,1′-biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide have been reported for their potential in creating compounds with antiproliferative and antitumor properties. mdpi.com Furthermore, 2-[(3,5-diphenyl)phenyl]acetic acid and its derivatives have been identified as potential candidates for Alzheimer's disease treatment. mdpi.com

The synthesis process can involve various chemical reactions. For example, a chloro-substituted derivative, 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, can undergo substitution, oxidation, and reduction reactions to form a variety of substituted biphenyl derivatives, which can then be used in further chemical processes.

Potential in Materials Science

The biphenyl structure is a key component in many advanced materials, and this compound offers a functional handle to incorporate this moiety into larger systems. Its derivatives are being explored for applications in materials science, including the development of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Multifunctional carboxylic acids with biphenyl cores are promising building blocks for the hydrothermal synthesis of coordination polymers. mdpi.com These materials exhibit diverse structural features and functional properties, including high porosity and luminescence, making them suitable for applications in selective sensing and catalysis. mdpi.com The specific structure of the resulting metal-organic network is influenced by factors such as the type of biphenyl carboxylate, the metal node, and reaction conditions. mdpi.com

Specialty Chemicals: The compound and its derivatives are utilized in the production of various specialty chemicals.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, its structural motifs are crucial in designing ligands for metal-catalyzed reactions. The biphenyl group can provide steric bulk and electronic properties necessary for high catalytic activity and selectivity.

Derivatives of biphenyl compounds are used in catalyzed carbonylation reactions. For instance, in the synthesis of angiotensin II antagonists like telmisartan, a catalyzed carbonylation of a halogenated biaryl starting material is a key step. google.com This process can utilize catalysts such as palladium, rhodium, nickel, cobalt, or iron. google.com

Development of Novel Therapeutic Agents

The structural similarity of this compound to existing non-steroidal anti-inflammatory drugs (NSAIDs) makes it a prime candidate for the development of new therapeutic agents. Its active metabolite, felbinac (2-([1,1'-biphenyl]-4-yl)acetic acid), is a potent anti-inflammatory agent. nih.gov

Research in this area focuses on modifying the parent structure to enhance efficacy, reduce side effects, and target different biological pathways. For example, biphenyl-4-yloxy acetic acid derivatives are being investigated for their potential as anti-inflammatory and analgesic drugs with lower ulcerogenic potential. nih.gov Furthermore, a series of benzofuran/benzothiophene biphenyl oxo-acetic acids have shown promise as potent inhibitors of protein tyrosine phosphatase 1B with good oral antihyperglycemic activity. nih.gov

Derivatives of this compound have also been explored as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov

Pharmacogenomics and Personalized Medicine Approaches Related to its Metabolism and Action

Pharmacogenomics studies the influence of genetic variations on drug response. mdpi.com For drugs derived from this compound, understanding how an individual's genetic makeup affects their metabolism is crucial for personalized medicine.

The metabolism of many drugs, including those with a biphenyl structure, involves cytochrome P450 (CYP) enzymes. mdpi.com Genetic variations in CYP genes, such as CYP2D6 and CYP2C19, can lead to significant differences in drug metabolism, affecting both efficacy and the risk of adverse reactions. mdpi.comfrontiersin.org For instance, individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers, which can influence the optimal dosage of a drug. frontiersin.org

While specific pharmacogenomic studies on this compound are not widely available, the well-established role of CYP enzymes in the metabolism of structurally related NSAIDs suggests that similar principles would apply. Future research in this area could lead to genetic testing to predict patient response and minimize adverse effects for new drugs developed from this scaffold.

Toxicological Assessments and Safety Profile Research

A thorough understanding of the toxicological profile of any new chemical entity is paramount before it can be considered for widespread application.

In Vivo and In Vitro Toxicology Studies

Toxicological evaluation of this compound and its derivatives involves both in vitro (cell-based) and in vivo (animal) studies to assess potential toxicity. chemsafetypro.com

In vitro studies utilize isolated cells or tissues to investigate cellular-level toxicity. chemsafetypro.com These tests can provide initial screening for adverse effects. griffith.edu.au

In vivo studies in animal models are essential to understand the systemic effects of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to cause organ damage. creative-bioarray.combiobide.com

For example, a study investigating the convulsant interaction between the antibiotic norfloxacin (B1679917) and 4-biphenyl acetic acid (BPAA), the active metabolite of fenbufen (B1672489), was conducted in rats to characterize the interaction in vivo. nih.gov Such studies are crucial for identifying potential drug-drug interactions and understanding the safety profile of new chemical entities.

Strategies for Mitigating Adverse Effects (e.g., Gastrointestinal Toxicity)

The therapeutic utility of this compound, also known as Felbinac, as a nonsteroidal anti-inflammatory drug (NSAID) is often challenged by its potential to cause gastrointestinal (GI) toxicity. hopkinsarthritis.org This adverse effect is a known characteristic of traditional NSAIDs, which function by inhibiting cyclooxygenase (COX) enzymes. hopkinsarthritis.orgmedchemexpress.com These enzymes, specifically COX-1, are crucial for producing prostaglandins (B1171923) that protect the stomach lining. hopkinsarthritis.org Consequently, the inhibition of COX-1 can lead to gastric irritation, erosions, and ulcerations that may result in bleeding. hopkinsarthritis.org To address this significant issue, several research strategies have been explored to develop safer alternatives that retain the anti-inflammatory and analgesic properties of Felbinac while minimizing its impact on the gastrointestinal tract.

Key strategies focus on modifying the drug's delivery and mechanism of action to prevent direct contact with the gastric mucosa or to counteract the effects of prostaglandin inhibition. These approaches include the development of COX-2 selective inhibitors, co-administration with gastroprotective agents, and the synthesis of nitric oxide-donating derivatives.

Co-administration with Gastroprotective Agents

A primary strategy to mitigate the GI toxicity of NSAIDs like Felbinac is the concurrent use of agents that protect the stomach lining. These include proton pump inhibitors (PPIs), H2-receptor antagonists, and prostaglandin analogues. nih.govnih.gov

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, are highly effective in preventing both gastric and duodenal ulcers associated with NSAID use. nih.gov They work by potently suppressing gastric acid production. Studies have shown that combining a conventional NSAID with a PPI can offer a comparable level of gastrointestinal protection to using a selective COX-2 inhibitor alone. nih.gov

H2-Receptor Antagonists: While traditional doses of H2-blockers can reduce the incidence of duodenal ulcers, they are generally less effective at preventing gastric ulcers. nih.gov Higher doses are required to significantly lower the rates of both types of ulcers. nih.gov

Prostaglandin Analogues: Misoprostol (B33685), a synthetic prostaglandin E1 analogue, is highly effective in preventing both gastric and duodenal ulcers and has been shown to decrease the rate of ulcer complications from NSAID use. nih.gov

A systematic review of gastroprotective strategies found that misoprostol and PPIs significantly reduce the risk of symptomatic ulcers when used alongside NSAIDs. nih.gov

Development of Selective COX-2 Inhibitors

A significant advancement in reducing NSAID-induced GI toxicity has been the development of drugs that selectively inhibit the COX-2 enzyme. nih.govbmj.com The COX-2 enzyme is primarily induced at sites of inflammation, while the COX-1 enzyme is responsible for maintaining the protective lining of the gastrointestinal tract. hopkinsarthritis.org By selectively targeting COX-2, these inhibitors can reduce inflammation and pain with a markedly lower risk of endoscopic ulcers compared to non-selective NSAIDs. nih.govresearchgate.net While Felbinac itself is a non-selective COX inhibitor, the principle of selective inhibition represents a major pathway in creating safer anti-inflammatory drugs. medchemexpress.com Research has confirmed that selective COX-2 inhibitors are associated with improved GI tolerability and a reduction in GI-related adverse events. researchgate.net

Nitric Oxide-Donating Derivatives

A novel and promising approach involves creating hybrid compounds that link an NSAID molecule to a nitric oxide (NO)-donating moiety. Nitric oxide plays a crucial role in maintaining gastric mucosal integrity through mechanisms such as increasing mucus and bicarbonate secretion and regulating mucosal blood flow. The rationale is that the local release of NO in the gastrointestinal tract can counteract the ulcerogenic effects caused by the depletion of prostaglandins from NSAID activity.

Research in this area has led to the design and synthesis of various NO-donating derivatives of different parent drugs. nih.govmdpi.com These studies demonstrate that linking a NO-donor can provide synergistic effects, such as reducing drug-induced irritation. nih.gov While specific studies on NO-donating derivatives of Felbinac are not widely detailed in the provided results, this strategy is a key area of future research for improving the safety profile of many NSAIDs. The development of these derivatives aims to create a new class of anti-inflammatory agents with significantly reduced gastrointestinal toxicity.

Table 1: Research Findings on Gastrointestinal Toxicity Mitigation Strategies

Strategy Mechanism of Action Key Research Findings Citation(s)
Co-administration with Proton Pump Inhibitors (PPIs) Suppresses gastric acid production, protecting the gastric mucosa. Combination with conventional NSAIDs provides GI protection comparable to selective COX-2 inhibitors. Significantly reduces the risk of symptomatic ulcers. nih.govnih.govnih.gov
Development of Selective COX-2 Inhibitors Preferentially inhibits the COX-2 enzyme at inflammation sites, sparing the gastroprotective COX-1 enzyme in the stomach. Associated with a markedly reduced rate of endoscopic ulcers and improved GI tolerability compared to non-selective NSAIDs. nih.govnih.govbmj.comresearchgate.net
Co-administration with Misoprostol Acts as a synthetic prostaglandin analogue, replacing the prostaglandins inhibited by the NSAID. Highly efficacious for preventing both gastric and duodenal ulcers and reduces the incidence of ulcer complications. nih.govnih.gov
Development of Nitric Oxide (NO)-Donating Derivatives The NSAID is chemically linked to a moiety that releases nitric oxide, which has gastroprotective properties. A promising strategy for creating new anti-inflammatory agents with reduced GI toxicity by counteracting local prostaglandin depletion. nih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-([1,1'-Biphenyl]-2-yl)acetic acid and its derivatives?

  • Methodology : Use Suzuki-Miyaura cross-coupling to introduce biphenyl moieties. For example, coupling 2-bromoacetic acid derivatives with aryl boronic acids under palladium catalysis. Subsequent hydrolysis of ester intermediates (e.g., ethyl 2-phenylacetate derivatives) yields the target carboxylic acid . Optimize reaction conditions (e.g., solvent, temperature) to minimize side products.
  • Data Consideration : Monitor reaction progress via TLC or HPLC, referencing retention times of intermediates like methyl benzoylformate (CAS 15206-55-0) .

Q. How can purity and structural integrity be validated for this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, comparing retention times to standards (e.g., α-(Phenylthio)phenylacetic acid, CAS 10490-07-0) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., biphenyl protons resonate at δ 7.2–7.6 ppm) and IR (carboxylic acid C=O stretch ~1700 cm1^{-1}) .

Q. What safety precautions are essential during handling?

  • Guidelines : Refer to SDS data for structurally similar compounds (e.g., 2-(3'-Cyano-biphenyl-4-yl)acetic acid), which highlight risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in biphenyl-acetic acid derivatives?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles. For example, studies on 2-(4-hydroxyphenyl)acetic acid co-crystals with 4,4'-bipyridine revealed intermolecular hydrogen bonding (O–H···N interactions) critical for lattice stability . Refine data using software like SHELX, targeting R-factors < 0.05 .

Q. What computational methods predict environmental toxicity of biphenyl derivatives?

  • Approach : Utilize EPA DSSTox databases to model environmental persistence and bioaccumulation. For example, apply Quantitative Structure-Activity Relationship (QSAR) models to estimate LC50_{50} values based on logP and electronic parameters . Validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests).

Q. How do substituents on the biphenyl core influence biological activity?

  • Experimental Design : Synthesize analogs (e.g., 3'-cyano or 3',5'-dimethyl derivatives) and evaluate SAR. For instance, introduce electron-withdrawing groups (e.g., -CN) to enhance metabolic stability. Test inhibitory activity against target enzymes (e.g., cyclooxygenase) via fluorescence polarization assays .
  • Data Analysis : Compare IC50_{50} values and correlate with Hammett σ constants to quantify electronic effects .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for biphenyl-acetic acid derivatives?

  • Resolution : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference with literature (e.g., 2-hydroxyphenylacetic acid: mp 44°C vs. impurities lowering observed mp). Use recrystallization (e.g., ethanol/water) to isolate pure phases .

Q. Why do toxicity profiles vary among structurally similar analogs?

  • Analysis : Differences in substituent polarity (e.g., -Br vs. -OCH3_3) alter membrane permeability. For example, brominated derivatives (e.g., 3-bromo-phenylacetic acid) show higher hepatotoxicity due to reactive metabolite formation . Use in silico metabolism prediction tools (e.g., MetaSite) to identify bioactivation hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.